tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with tert-butyl 3-bromomethylazetidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and 4-chlorophenyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate: This compound has a similar structure but with a bromine atom in place of a hydrogen atom on the phenyl ring.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound features a cyanomethylene group instead of the 4-chlorophenyl group.
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of the 4-chlorophenyl group.
Uniqueness: tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHPTXJQUBESIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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